molecular formula C13H17N3OS B14129837 2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine CAS No. 926273-20-3

2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine

Cat. No.: B14129837
CAS No.: 926273-20-3
M. Wt: 263.36 g/mol
InChI Key: WUJZAXPYTDFNAB-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a dimethylmorpholine group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine typically involves the aminoalkylation of a precursor compound. One common method is the Mannich reaction, which involves the condensation of formaldehyde, 2,6-dimethylmorpholine, and a suitable benzothiazole derivative under reflux conditions for several hours . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylmorpholine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethylmorpholin-4-YL)-1,3-benzothiazol-6-amine is unique due to its specific combination of a benzothiazole ring and a dimethylmorpholine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

926273-20-3

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-1,3-benzothiazol-6-amine

InChI

InChI=1S/C13H17N3OS/c1-8-6-16(7-9(2)17-8)13-15-11-4-3-10(14)5-12(11)18-13/h3-5,8-9H,6-7,14H2,1-2H3

InChI Key

WUJZAXPYTDFNAB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

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